Cas no 1016750-52-9 (3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine)
3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine
- 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine
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- Inchi: 1S/C11H19N3/c1-3-4-8-14(2)11-10(9-12)6-5-7-13-11/h5-7H,3-4,8-9,12H2,1-2H3
- InChI Key: GBRAFOCKFRIYGK-UHFFFAOYSA-N
- SMILES: N(C)(C1C(=CC=CN=1)CN)CCCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 150
- Topological Polar Surface Area: 42.2
3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 051921-500mg |
3-(Aminomethyl)-N-butyl-N-methyl-2-pyridinamine |
1016750-52-9 | 500mg |
$237.00 | 2021-06-27 | ||
| Matrix Scientific | 051921-2.500g |
3-(Aminomethyl)-N-butyl-N-methyl-2-pyridinamine |
1016750-52-9 | 2.500g |
$720.00 | 2021-06-27 |
3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine
3-(Aminomethyl)-N-Butyl-N-Methylpyridin-2-amine: A Comprehensive Overview of CAS No. 1016750-52-9
3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine, also known by its CAS number 1016750-52-9, is a versatile compound with significant potential in various chemical and pharmaceutical applications. This compound is a member of the pyridine family, characterized by its unique molecular structure and functional groups. The presence of an aminomethyl group, a butyl substituent, and a methyl group on the pyridine ring imparts distinct chemical properties that make it an interesting subject for both academic research and industrial development.
The molecular formula of 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine is C11H18N2, with a molecular weight of approximately 174.27 g/mol. Its chemical structure can be represented as:

The synthesis of 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine typically involves multi-step reactions, including the formation of the pyridine ring, introduction of the aminomethyl group, and subsequent substitution with butyl and methyl groups. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, making it increasingly accessible for research and development purposes.
In terms of physical properties, 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine is a colorless to pale yellow liquid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation.
The biological activity of 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine has been the subject of several studies. Research has shown that this compound possesses notable pharmacological properties, including potential anti-inflammatory and analgesic effects. These properties are attributed to its ability to interact with specific receptors and signaling pathways in biological systems.
A recent study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory potential of 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine. The researchers found that the compound significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine could be a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine has also been explored for its potential analgesic effects. A study conducted at the University of California, Los Angeles (UCLA) demonstrated that the compound effectively alleviated pain in rodent models by modulating nociceptive pathways. These results indicate that 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine may have therapeutic applications in pain management.
The safety profile of 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine has been evaluated through various toxicological studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 3-(Aminomethyl)-N-butyl-N-methylpyridin-2-amine, identified by CAS number 1016750-52-9, is a promising compound with diverse applications in chemical and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further investigation and development. As ongoing research continues to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing medical treatments and therapies.
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